An In-depth Technical Guide on the Synthesis and Characterization of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
An In-depth Technical Guide on the Synthesis and Characterization of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a feasible synthetic pathway, including experimental protocols, and outlines the expected analytical data for the characterization of the title compound.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in pharmaceutical research. The specific compound, 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No: 78208-73-8), with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol , holds potential as a building block for the synthesis of novel therapeutic agents.[1][2] This guide presents a putative two-step synthesis approach and the expected characterization profile based on established chemical principles and spectroscopic data from analogous structures.
Synthetic Pathway
The proposed synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid involves a two-step process:
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Step 1: Knorr Pyrazole Synthesis. Formation of Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate via the condensation of a β-ketoester, ethyl 4-methyl-3-oxopentanoate, with methylhydrazine.
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Step 2: Saponification. Hydrolysis of the resulting ethyl ester to yield the target carboxylic acid.
This approach is a well-established method for the regioselective synthesis of pyrazoles.[3][4]
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate
This procedure is adapted from established protocols for pyrazole synthesis from β-dicarbonyl compounds.[5][6]
Materials:
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Ethyl 4-methyl-3-oxopentanoate
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Methylhydrazine
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Ethanol
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Acetic acid (catalytic amount)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-methyl-3-oxopentanoate (1 equivalent) in ethanol.
-
Add a catalytic amount of acetic acid to the solution.
-
Cool the mixture to 0 °C in an ice bath.
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Slowly add methylhydrazine (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
This procedure is a standard saponification of an ester.[7]
Materials:
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Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate
-
Sodium hydroxide (NaOH)
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Methanol
-
Water
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Hydrochloric acid (HCl) (concentrated)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
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A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
If an extraction was performed, dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid.
Characterization Data
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 78208-73-8 | [1][2] |
| Molecular Formula | C₈H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 168.19 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
Predicted Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12-13 | br s | 1H | COOH |
| ~6.5 | s | 1H | Pyrazole C4-H |
| ~4.0 | s | 3H | N-CH₃ |
| ~3.0 | septet | 1H | CH(CH₃)₂ |
| ~1.3 | d | 6H | CH(CH₃)₂ |
Note: The spectrum is predicted for a solution in a non-protic solvent like DMSO-d₆. The carboxylic acid proton is exchangeable and may not be observed in all solvents.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Carboxylic Acid) |
| ~155 | Pyrazole C3 |
| ~140 | Pyrazole C5 |
| ~110 | Pyrazole C4 |
| ~40 | N-CH₃ |
| ~28 | C H(CH₃)₂ |
| ~22 | CH(C H₃)₂ |
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~2970 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1550 | Medium | C=N stretch (Pyrazole ring) |
| ~1460 | Medium | C-H bend (aliphatic) |
| ~1250 | Strong | C-O stretch (Carboxylic Acid) |
Note: The broad O-H stretch is a characteristic feature of carboxylic acids due to hydrogen bonding.[8]
| m/z | Interpretation |
| 168 | [M]⁺ (Molecular ion) |
| 153 | [M - CH₃]⁺ |
| 125 | [M - CH(CH₃)₂]⁺ |
| 123 | [M - COOH]⁺ |
| 43 | [CH(CH₃)₂]⁺ (Isopropyl cation) |
Note: Fragmentation patterns can be complex, and the listed fragments are plausible based on the structure.[9]
Experimental and Data Analysis Workflow
The following diagram illustrates the logical workflow from synthesis to characterization and data analysis.
Caption: Workflow for synthesis and characterization.
Conclusion
This technical guide provides a detailed, albeit putative, framework for the synthesis and characterization of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. The proposed two-step synthesis is based on well-established and reliable chemical transformations. The predicted characterization data offers a benchmark for researchers to confirm the identity and purity of the synthesized compound. This information is intended to facilitate the work of scientists and professionals in the field of drug discovery and development by providing a solid starting point for the preparation and analysis of this valuable chemical entity.
References
- 1. 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid DiscoveryCPR 78208-73-8 [sigmaaldrich.com]
- 2. 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid DiscoveryCPR 78208-73-8 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
